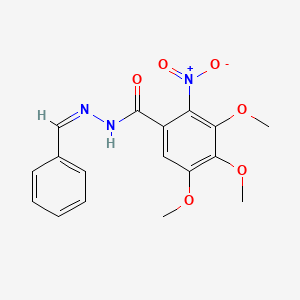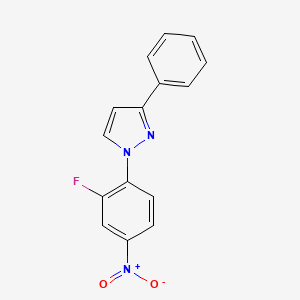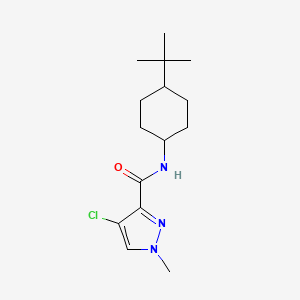
N'-benzylidene-2-nitro-3,4,5-trimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-TRIMETHOXY-2-NITRO-N’~1~-[(Z)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of three methoxy groups, a nitro group, and a phenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-2-NITRO-N’~1~-[(Z)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3,4,5-trimethoxy-2-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with benzaldehyde under acidic or basic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or methanol, with the use of catalysts such as acetic acid or sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-2-NITRO-N’~1~-[(Z)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Condensation: The hydrazide moiety can react with aldehydes or ketones to form hydrazones or azines
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Halides, amines.
Catalysts: Acetic acid, sulfuric acid
Major Products
Reduction: Formation of 3,4,5-trimethoxy-2-amino-N’~1~-[(Z)-1-phenylmethylidene]benzohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Condensation: Formation of hydrazones or azines
Scientific Research Applications
3,4,5-TRIMETHOXY-2-NITRO-N’~1~-[(Z)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-2-NITRO-N’~1~-[(Z)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE involves its interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA, leading to strand breaks and inhibition of replication. Additionally, the compound can inhibit enzymes involved in cell proliferation pathways, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar in structure but lacks the hydrazide and nitro groups.
3,4,5-Trimethoxybenzohydrazide: Lacks the nitro and phenylmethylidene groups.
3,4,5-Trimethoxy-2-nitrobenzoic acid: Lacks the hydrazide and phenylmethylidene groups.
Uniqueness
3,4,5-TRIMETHOXY-2-NITRO-N’~1~-[(Z)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a DNA-interacting agent, while the hydrazide moiety allows for versatile chemical modifications .
Properties
Molecular Formula |
C17H17N3O6 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-3,4,5-trimethoxy-2-nitrobenzamide |
InChI |
InChI=1S/C17H17N3O6/c1-24-13-9-12(14(20(22)23)16(26-3)15(13)25-2)17(21)19-18-10-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,21)/b18-10- |
InChI Key |
HSMFLSSFXLFZRA-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)C(=O)N/N=C\C2=CC=CC=C2)[N+](=O)[O-])OC)OC |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NN=CC2=CC=CC=C2)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]pentanehydrazide](/img/structure/B10903300.png)
![2-methoxy-5-[(E)-(2-{[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzyl acetate](/img/structure/B10903303.png)
![2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10903311.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10903313.png)
![Bis[2-(dimethylamino)ethyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate](/img/structure/B10903316.png)

![1-[(2,6-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10903323.png)
![(16E)-16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methoxyestra-1(10),2,4-trien-17-ol](/img/structure/B10903326.png)
![6-(4-chlorophenyl)-N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10903331.png)

![N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-chloro-4-nitrobenzohydrazide](/img/structure/B10903348.png)

![1-[(2-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10903356.png)
![N-cycloheptyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10903363.png)
